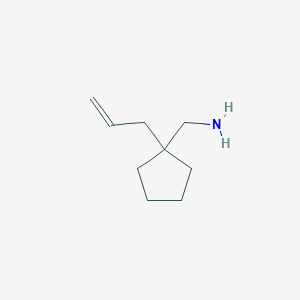

1-Allylcyclopentanemethaneamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

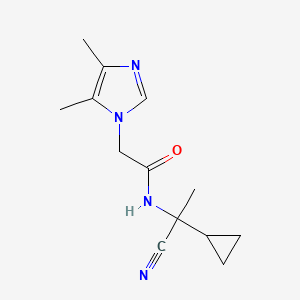

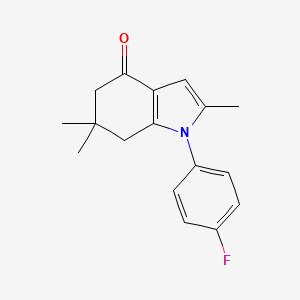

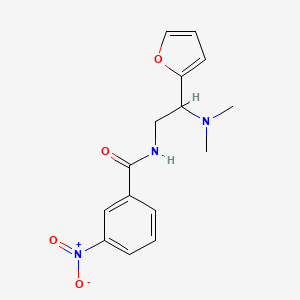

1-Allylcyclopentanemethaneamine is a compound that can be inferred to have a cyclopentane backbone with an amine functional group and an allyl group attached. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthesis of this compound.

Synthesis Analysis

The synthesis of related compounds, such as trans-cyclopentane-1,2-diamine, has historically been challenging due to instability and complex synthesis methods. However, recent advancements in synthetic approaches have made it more accessible for use in chiral ligands and biologically active compounds . Although this compound is not explicitly mentioned, it is plausible that similar synthetic strategies could be applied to its production, potentially involving the selective introduction of an allyl group to a cyclopentaneamine precursor.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a cyclopentane ring, which is a common motif in organic chemistry, providing a rigid scaffold. The presence of an amine group would introduce basicity and potential for hydrogen bonding, while the allyl group would add a degree of unsaturation and reactivity due to the presence of a double bond .

Chemical Reactions Analysis

The reactivity of this compound could be inferred from the behavior of similar structures. For instance, the ruthenium-catalyzed double allylation/cycloisomerization of 1,3-dicarbonyl compounds to form exo-methylenecyclopentanes suggests that the allyl group in this compound could participate in similar metal-catalyzed reactions. Additionally, the photochemical and thermal isomerizations of 1-acyl-2-cyclopentenes indicate that the compound might undergo various rearrangements or participate in radical reactions under specific conditions.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of this compound are not provided, we can hypothesize based on related compounds. The cyclopentane ring would contribute to the compound's stability and steric properties. The amine group would likely make the compound a base and capable of forming salts with acids. The allyl group could make the compound more reactive and possibly more soluble in organic solvents due to the presence of the double bond .

科学的研究の応用

Synthesis of Polyurethanes and Polyureas

1-Allylcyclopentanemethaneamine is utilized in the synthesis of allyl-terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas). These materials are created using a transurethanization approach and exhibit significant thermal stability and variable glass transition temperatures. The materials' photo-crosslinking properties were explored, indicating potential applications in areas requiring materials with specific thermal and mechanical properties (Martin et al., 2016).

Advanced Catalytic Processes

The compound has been implicated in catalytic processes, such as the dramatic acceleration of the amination of allyl acetates. This process, catalyzed by a tetraphosphine/palladium system, demonstrates high efficiency and turnover rates, indicating the compound's potential in catalyzing significant chemical reactions (Feuerstein et al., 2001).

Synthesis of Glycerin Carbonate-Based Intermediates

This compound is involved in the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry. The synthesized polyhydroxyurethanes, derived from these intermediates, show promising properties like low glass transition temperatures and significant thermal stability, making them suitable for various applications in material science (Benyahya et al., 2011).

Enhancing Energy Storage Solutions

The compound is used in the preparation of ionic liquids for high energy density supercapacitors, utilizing graphene nanosheets electrodes. This application is crucial in the field of energy storage, where there's a continuous quest for materials that can deliver higher energy densities and stability (Zarrougui et al., 2018).

Material Enhancement

This compound is used in modifying the surface properties of graphene oxide to enhance the performance of nanocomposites, such as styrene-butadiene rubber. This application demonstrates the compound's role in improving material properties, which can be crucial in various industrial applications (Yin et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-prop-2-enylcyclopentyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZRTZIYKLXUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)